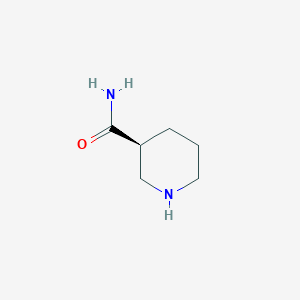

(S)-piperidine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOCPVIXARZNQN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308526 | |

| Record name | (3S)-3-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88495-55-0 | |

| Record name | (3S)-3-Piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88495-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-piperidine-3-carboxamide molecular weight and formula

An In-depth Technical Guide to (S)-piperidine-3-carboxamide: A Chiral Scaffold for Modern Drug Discovery

Introduction

This compound is a chiral heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and pharmaceutical development. Its rigid piperidine core, combined with the versatile hydrogen-bonding capabilities of the carboxamide group and a defined stereocenter, makes it an attractive scaffold for designing highly specific and potent therapeutic agents. This guide provides an in-depth analysis of its molecular properties, synthesis, applications, and handling, offering a technical resource for researchers and drug development professionals aiming to leverage its unique structural features.

Core Molecular and Physicochemical Properties

This compound is distinguished by a six-membered piperidine ring with a carboxamide functional group at the C-3 position in the (S) configuration. This specific stereochemistry is crucial for its interactions with biological targets, enabling enantioselective binding to enzymes and receptors.[1]

The three-dimensional structure is characterized by the classic "chair" conformation of the piperidine ring. In this stable arrangement, the carboxamide substituent typically occupies an equatorial position to minimize steric hindrance, a factor that significantly influences the molecule's reactivity and biological profile.[1] The presence of a secondary amine within the ring and a primary amide side chain provides both hydrogen bond donor and acceptor sites, which are critical for molecular recognition in biological systems.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂N₂O | [1][][3] |

| Molecular Weight | 128.17 g/mol | [1][3][4] |

| IUPAC Name | (3S)-piperidine-3-carboxamide | [1][] |

| CAS Number | 88495-55-0 | [1][3][4] |

| Canonical SMILES | C1CC(=O)N | [1] |

| InChI Key | BVOCPVIXARZNQN-YFKPBYRVSA-N | [1][] |

| Appearance | White to off-white crystalline solid | [5] |

| Storage Conditions | 2-8°C, under inert atmosphere | [4][6] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the amidation of its corresponding carboxylic acid precursor, (S)-piperidine-3-carboxylic acid, also known as (S)-Nipecotic acid.[7][8] This standard transformation involves activating the carboxylic acid followed by coupling with an ammonia source.

General Synthetic Workflow

The process begins with the chiral precursor, (S)-Nipecotic acid, which can be protected at the nitrogen atom to prevent side reactions. The protected acid is then activated using a coupling reagent (e.g., HATU, HOBt/EDC) and reacted with ammonia to form the amide. A final deprotection step yields the target molecule.

Caption: General synthetic workflow for this compound.

Characterization

Confirmation of the structure and purity of this compound is performed using standard analytical techniques:

-

Mass Spectrometry (MS): Electron ionization mass spectrometry provides confirmation of the molecular weight (128.17 g/mol ) and reveals characteristic fragmentation patterns that can be used for structural elucidation.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms and the stereochemical integrity of the chiral center.

-

X-ray Crystallography: While data for the title compound itself is sparse, crystallographic studies of closely related derivatives confirm the chair-like conformation of the piperidine ring.[1]

Applications in Drug Discovery and Materials Science

The rigid, chiral structure of this compound makes it a privileged scaffold in medicinal chemistry. It serves as a versatile starting point for creating libraries of diverse compounds for biological screening.

Role as a Versatile Chemical Scaffold

The secondary amine of the piperidine ring and the primary amide group are functional handles that can be readily modified. The nitrogen atom can be alkylated, arylated, or acylated, while the amide can be further derivatized, allowing for systematic exploration of the chemical space around the core structure to optimize biological activity and pharmacokinetic properties.

Caption: Derivatization strategies for the this compound scaffold.

Key Therapeutic Areas

-

Antimalarials: A piperidine carboxamide series, with this core structure, was identified through phenotypic screening to have potent antimalarial activity.[9] These compounds act as reversible, species-selective inhibitors of the Plasmodium falciparum proteasome β5 active site, binding to a previously unexplored pocket. This discovery highlights the scaffold's potential for developing new treatments for drug-resistant malaria.[9]

-

Enzyme Inhibition: Derivatives of this compound are explored as inhibitors for various enzymes.[1] Its ability to present functional groups in a well-defined three-dimensional space is key to achieving high-affinity binding to enzyme active sites, with potential applications in treating cancer, diabetes, and neurodegenerative disorders.[1][10]

-

Platelet Aggregation Inhibitors: Detailed structure-activity relationship (SAR) studies have been conducted on piperidine-3-carboxamides as inhibitors of human platelet aggregation.[11] These studies found that the 3-carboxamide group was essential for activity and that potency could be tuned by modifying the piperidine nitrogen.[11]

-

Materials Science: Beyond pharmaceuticals, the compound is used as a precursor in the synthesis of functional polymers. Its incorporation can impart specific properties useful for drug delivery systems, sensors, and other advanced materials.[1]

Experimental Protocol: N-Alkylation

This protocol describes a representative procedure for the N-alkylation of this compound, a common step in generating derivatives for SAR studies.

Objective: To synthesize N-benzyl-(S)-piperidine-3-carboxamide.

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (CH₃CN) (0.1 M solution)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Rationale: An inert atmosphere prevents unwanted side reactions with atmospheric moisture or oxygen. K₂CO₃ acts as a base to deprotonate the secondary amine, making it nucleophilic.

-

-

Solvent Addition: Add anhydrous acetonitrile to create a 0.1 M solution. Stir the suspension vigorously for 15 minutes at room temperature.

-

Rationale: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

-

-

Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

-

Rationale: A slight excess of the electrophile (benzyl bromide) ensures complete consumption of the starting material. Dropwise addition controls any potential exotherm.

-

-

Reaction Monitoring: Heat the reaction mixture to 60°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Rationale: Heating increases the reaction rate. Monitoring is crucial to determine the reaction endpoint and prevent the formation of degradation products.

-

-

Workup: Cool the reaction to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the resulting residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Rationale: The aqueous washes remove any remaining inorganic salts and impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure N-benzyl-(S)-piperidine-3-carboxamide.

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation and inhalation of dust or aerosols.[13] Avoid contact with skin, eyes, and clothing.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][14]

-

Incompatibility: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and heat sources, as recommended for piperidine derivatives.[4][13]

Disclaimer: The safety information provided is based on related chemical structures. Users must consult a comprehensive and compound-specific MSDS before handling and conduct their own risk assessment.

Conclusion

This compound stands as a powerful and versatile tool in the arsenal of medicinal and synthetic chemists. Its unique combination of a rigid chiral core and tunable functional groups provides a reliable foundation for the design of novel therapeutics. As demonstrated by its key role in the development of next-generation antimalarials, its potential for addressing significant global health challenges is substantial. Continued exploration of this scaffold is poised to unlock new biological targets and yield innovative chemical entities across a broad spectrum of diseases.

References

-

Sinfoo Biotech. This compound, (CAS# 88495-55-0). [Online] Available at: [Link]

-

Chongqing Chemdad Co., Ltd. This compound hydrochloride. [Online] Available at: [Link]

-

Capot Chemical Co., Ltd. (2013). MSDS of (S)-Piperidine-3-carboxylic acid. [Online] Available at: [Link]

-

Cenmed Enterprises. (S)-3-PIPERIDINE-3-CARBOXYLIC ACID (c007b-267315). [Online] Available at: [Link]

-

National Center for Biotechnology Information. (3S)-piperidine-3-carboxylic acid hydrochloride. PubChem Compound Summary. [Online] Available at: [Link]

-

National Center for Biotechnology Information. Ethyl (3S)-piperidine-3-carboxylate. PubChem Compound Summary. [Online] Available at: [Link]

-

Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Online] Available at: [Link]

-

ExportersIndia. Affordable Price, High-Purity Piperidine-3-Carboxamide, Pharmaceutical Grade, Mumbai. [Online] Available at: [Link]

-

Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-8. [Online] Available at: [Link]

- Google Patents. (2017). CN106831540A - It is a kind of (S) The preparation method of 3 piperidine carboxylic acids.

-

Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Online] Available at: [Link]

-

National Center for Biotechnology Information. Nipecotic Acid. PubChem Compound Summary. [Online] Available at: [Link]

Sources

- 1. Buy this compound | 88495-55-0 [smolecule.com]

- 3. sinfoobiotech.com [sinfoobiotech.com]

- 4. 88495-55-0|this compound|BLD Pharm [bldpharm.com]

- 5. Affordable Price, High-Purity Piperidine-3-Carboxamide, Pharmaceutical Grade, Mumbai [forecastchemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. (S)-(+)-3-Piperidinecarboxylic acid 97 59045-82-8 [sigmaaldrich.com]

- 8. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. capotchem.cn [capotchem.cn]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. fishersci.co.uk [fishersci.co.uk]

A Comprehensive Technical Guide to (S)-piperidine-3-carboxamide: A Cornerstone Chiral Building Block in Modern Drug Discovery

For Immediate Release

Shanghai, China – January 16, 2026 – In the intricate landscape of pharmaceutical development, the strategic selection of molecular scaffolds is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of chemical building blocks, chiral piperidine derivatives stand out for their prevalence in marketed drugs and their ability to impart favorable pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical overview of (S)-piperidine-3-carboxamide, a versatile chiral intermediate, for researchers, scientists, and professionals engaged in drug development.

Core Identification and Nomenclature

This compound is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry. Its precise identification is crucial for regulatory compliance, patent applications, and scientific communication.

The standard nomenclature and identification numbers for this compound are as follows:

| Identifier | Value |

| IUPAC Name | (3S)-piperidine-3-carboxamide[1][] |

| CAS Number | 88495-55-0[1][3] |

| Molecular Formula | C₆H₁₂N₂O[1][3] |

| Molecular Weight | 128.17 g/mol [1][3] |

The "(S)" designation in the IUPAC name denotes the specific stereochemical configuration at the chiral center at the 3-position of the piperidine ring. This chirality is a critical feature, as it dictates the three-dimensional arrangement of the molecule and, consequently, its interaction with biological targets.[1]

Physicochemical and Structural Characteristics

This compound is characterized by a six-membered piperidine ring with a carboxamide functional group at the third position.[1] The piperidine ring typically adopts a stable chair conformation to minimize steric strain, with the carboxamide substituent often occupying an equatorial position.[1] The presence of a secondary amine within the ring and a primary amide group provides two key functionalities for further chemical modification.[1]

Spectroscopic analysis is essential for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the proton and carbon environments within the molecule, confirming the connectivity and stereochemistry.[1] Mass spectrometry is used to determine the molecular weight and fragmentation patterns, further corroborating the compound's identity.[1]

Synthesis and Chemical Reactivity

The synthesis of enantiomerically pure this compound is a key step in its utilization. Chiral resolution of a racemic mixture or asymmetric synthesis from achiral starting materials are common strategies. One approach involves the chiral resolution of a precursor like 3-piperidinecarboxylic acid (nipecotic acid).[4][5][6]

The reactivity of this compound is dictated by its functional groups:

-

N-Alkylation: The secondary amine in the piperidine ring is nucleophilic and can be readily alkylated to introduce a wide range of substituents.[1] This modification is frequently employed to modulate the compound's biological activity and physicochemical properties.

-

Amide Coupling: The primary amide can participate in various coupling reactions, although it is generally less reactive than the ring amine.

-

Reduction: The carbonyl group of the carboxamide can be reduced to an amine, providing a route to 3-(aminomethyl)piperidine derivatives.[1]

Caption: Generalized synthetic routes to this compound.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7][8] this compound serves as a valuable chiral building block for the synthesis of more complex and potent drug candidates across various therapeutic areas.

Oncology

Derivatives of this compound have shown promise in cancer therapy.[1] For instance, certain N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in human melanoma cells, suggesting a potential anti-cancer mechanism.[9][10] The specific stereochemistry is often crucial for the desired biological activity.

Neurological Disorders

The piperidine nucleus is a common feature in centrally active agents. The structural rigidity and basic nitrogen of the piperidine ring allow for favorable interactions with various receptors and transporters in the central nervous system. Derivatives of this compound are explored for their potential in treating neurological and psychiatric disorders.[1]

Infectious Diseases

Recent research has highlighted the potential of piperidine carboxamides as antimalarial agents.[11] These compounds have been shown to inhibit the proteasome of Plasmodium falciparum, the parasite responsible for malaria, demonstrating species-selective activity.[11]

Enzyme Inhibition

The carboxamide group and the piperidine ring can engage in hydrogen bonding and hydrophobic interactions with the active sites of enzymes. This makes this compound and its derivatives attractive scaffolds for the design of enzyme inhibitors for conditions such as diabetes and hypertension.[1]

Conclusion

This compound is a fundamentally important chiral building block that continues to empower the discovery and development of new medicines. Its well-defined stereochemistry, versatile functional groups, and favorable structural properties make it a cornerstone in the design of next-generation therapeutics. A thorough understanding of its nomenclature, properties, and reactivity is essential for any researcher or scientist working at the forefront of pharmaceutical innovation.

References

-

Sinfoo Biotech. This compound,(CAS# 88495-55-0). [Link]

-

Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. [Link]

-

PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubMed Central (PMC). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]

-

PubMed Central (PMC) - NIH. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. [Link]

- Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

PubChem - NIH. Nipecotic Acid | C6H11NO2 | CID 4498. [Link]

-

ACS Publications. (2021, March 22). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities | ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. Buy this compound | 88495-55-0 [smolecule.com]

- 3. This compound,(CAS# 88495-55-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 5. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 59045-82-8|(S)-Piperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of the (S)-enantiomer of piperidine-3-carboxamide

An In-Depth Technical Guide on the Biological Significance of the (S)-enantiomer of Piperidine-3-carboxamide

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine ring is a privileged scaffold in drug discovery, and the stereochemical configuration of its substituents is often paramount for conferring biological activity and selectivity.[1] This technical guide provides a comprehensive examination of the (S)-enantiomer of piperidine-3-carboxamide, a chiral building block of significant importance in modern medicinal chemistry. We will explore its stereoselective synthesis, elucidate its role as a critical pharmacophore in diverse therapeutic agents, and detail its interactions with key biological targets. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental workflows, and a robust scientific foundation.

The Imperative of Stereochemistry: An Introduction

In drug discovery, the three-dimensional arrangement of a molecule is not a trivial detail; it is a critical determinant of its biological function. Enantiomers, non-superimposable mirror-image isomers, frequently exhibit vastly different pharmacological activities, metabolic profiles, and toxicities.[2] This principle is rooted in the chiral nature of biological targets like enzymes and receptors, which selectively recognize and interact with only one enantiomer. The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone of pharmaceutical design due to its favorable physicochemical properties and conformational flexibility.[3][4][5] When functionalized at the 3-position with a carboxamide group, the resulting stereocenter creates two distinct enantiomers. The (S)-enantiomer, in particular, has emerged as a crucial component in a multitude of therapeutic agents, demonstrating its versatility and significance.[2][6]

Foundational Chemistry: Stereoselective Synthesis

Access to enantiomerically pure (S)-piperidine-3-carboxamide is the essential first step for its incorporation into drug candidates. The primary strategies to achieve this are rooted in asymmetric synthesis and the resolution of racemic mixtures.

-

Asymmetric Synthesis : This approach aims to create the desired (S)-enantiomer directly. A prevalent method is the asymmetric hydrogenation of a pyridine precursor. This involves using a transition metal catalyst (e.g., Rhodium or Palladium) complexed with a chiral ligand, which guides the hydrogen addition to produce the piperidine ring with the desired stereochemistry.[3][7] Another advanced method involves a local desymmetrization approach for selective lactam formation.[3]

-

Chiral Resolution : This classical technique separates a 50:50 racemic mixture of the piperidine-3-carboxamide enantiomers. The process typically involves reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts.[2] These salts have different physical properties, such as solubility, allowing for their separation via fractional crystallization. The desired (S)-enantiomer is then liberated from the purified diastereomeric salt. A patented method describes achieving hydrolysis and chiral resolution simultaneously in concentrated hydrochloric acid, avoiding the need for a separate resolving agent.[8]

Biological Significance and Therapeutic Mechanisms

The this compound moiety serves as a versatile building block and key pharmacophore across several disease areas.[2] Its structural features enable precise interactions with a variety of biological targets.

Anti-Malarial Activity: Targeting the Plasmodium Proteasome

Malaria remains a significant global health threat, and new therapeutic targets are urgently needed.[9] Phenotypic screening identified a piperidine carboxamide compound, SW042, with potent anti-malarial activity.[9] Subsequent investigation revealed its target to be the β5 active site of the Plasmodium falciparum proteasome (Pf20Sβ5), an essential enzyme complex for protein degradation in the parasite.[9]

Crucially, the biological activity is highly dependent on stereochemistry. Synthesis and testing of the individual enantiomers of the initial hit compound showed that the (S)-enantiomer was 100-fold more potent than the (R)-enantiomer.[9] Further optimization of this (S)-scaffold led to analogs with oral efficacy in a mouse model of human malaria. Cryo-electron microscopy revealed that these compounds bind non-covalently to a previously unexplored pocket at the β5/β6/β3 subunit interface, a region that differs between the parasite and human proteasomes, explaining the series' species selectivity.[9]

Anticancer Applications: Induction of Cellular Senescence

Cellular senescence, a state of irreversible cell cycle arrest, is a powerful tumor-suppressive mechanism and a potential therapeutic target for cancer.[10][11][12] High-content screening of small molecule libraries identified an N-arylpiperidine-3-carboxamide scaffold that induces a senescence-like phenotype in human melanoma A375 cells without significant toxicity to normal cells.[10][11]

Structure-activity relationship (SAR) studies were critical in optimizing this activity. Key findings include:

-

Stereochemistry is Key : The S-isomers of lead compounds were found to have a 10-fold increase in antimelanoma activity compared to their racemic counterparts.[10]

-

Scaffold Integrity : The piperidine-3-carboxamide moiety was essential for activity. Moving the carboxamide to the 4-position (piperidine-4-carboxamide) resulted in an inactive compound.[10][12] Similarly, replacing the piperidine ring with smaller pyrrolidine or azetidine rings led to a progressive loss of activity.[10][12]

This research culminated in the identification of a potent S-isomer with an EC50 of 40 nM, comparable to the reference drug doxorubicin.[10]

Metabolic Diseases: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are a major class of oral medications for type 2 diabetes. The enzyme DPP-4 inactivates incretin hormones like GLP-1, which are responsible for stimulating glucose-dependent insulin secretion.[13][14] By inhibiting DPP-4, these drugs increase active GLP-1 levels, thereby improving glycemic control.[13][14][15]

The (S)-piperidine scaffold is a common feature in many DPP-4 inhibitors. The stereochemistry is vital for optimal binding within the enzyme's active site. Typically, the (R)-amino group of piperidine derivatives interacts with the S2 pocket of the enzyme, while other parts of the molecule occupy the S1 and S1' pockets.[13] The precise orientation afforded by the (S)-configuration of related scaffolds like piperidine-3-carboxylic acid is crucial for establishing the potent inhibitory activity.[13]

Experimental Protocols and Data Validation

Evaluating the biological activity of this compound derivatives requires robust and reproducible assays. Below is a standard protocol for determining the inhibitory potency of a compound against a target enzyme, using DPP-4 as an example.

Protocol: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human DPP-4.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 M NaCl).

-

Test Compound: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

-

Enzyme Solution: Dilute recombinant human DPP-4 enzyme to a working concentration (e.g., 2X final concentration) in assay buffer.

-

Substrate Solution: Prepare a solution of the fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), at a working concentration (e.g., 2X final concentration) in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 1 µL of each concentration from the compound serial dilution to respective wells. Include wells with DMSO only for "No Inhibition" (100% activity) and "No Enzyme" controls.

-

Add 50 µL of the DPP-4 enzyme solution to all wells except the "No Enzyme" control.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

-

Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Monitor the kinetic reaction by measuring fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic read) for each well.

-

Normalize the data: Percentage Inhibition = 100 * (1 - ([Rate of Sample] - [Rate of No Enzyme]) / ([Rate of No Inhibition] - [Rate of No Enzyme])).

-

Plot the Percentage Inhibition against the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

-

Data Presentation: Structure-Activity Relationship (SAR)

Quantitative data should be summarized in clear, structured tables to facilitate analysis and comparison.

| Compound ID | Stereochemistry | Target | IC50 (nM) [10] |

| Analog 50 | (S)-isomer | Melanoma Cell Proliferation | 140 |

| Analog 51 | (S)-isomer | Melanoma Cell Proliferation | 160 |

| Racemic Hit 1 | Racemic | Melanoma Cell Proliferation | 880 |

| Analog 12 | Racemic (4-carboxamide) | Melanoma Cell Proliferation | >20,000 (Inactive) |

This table illustrates the critical impact of stereochemistry and scaffold regiochemistry on biological activity, where the S-isomers are significantly more potent, and the 4-carboxamide regioisomer is inactive.[10]

Visualization of Workflows and Pathways

Diagrams are essential for conveying complex relationships in drug discovery and molecular biology.

Diagram 1: Drug Discovery Workflow

Caption: A generalized workflow for identifying and optimizing novel therapeutic agents based on the this compound scaffold.

Diagram 2: Hypothetical Target Interactiondot

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy this compound | 88495-55-0 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 9. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of (S)-piperidine-3-carboxamide

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of (S)-piperidine-3-carboxamide, a chiral building block of significant interest in pharmaceutical development.[1] Given the limited availability of direct experimental data in public literature, this document synthesizes information from structurally analogous compounds, established pharmaceutical testing principles, and theoretical analysis to offer researchers, scientists, and drug development professionals a robust framework for understanding and evaluating this molecule. The guide details expected solubility characteristics, potential stability liabilities, and provides field-proven, step-by-step protocols for the empirical determination of these critical parameters. Our objective is to equip researchers with the necessary scientific rationale and practical methodologies to effectively incorporate this compound into their research and development pipelines.

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

The journey of a new chemical entity from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among the most pivotal of these are solubility and stability. These parameters are not mere data points; they are foundational pillars that dictate a compound's bioavailability, formulation possibilities, storage conditions, and ultimately, its therapeutic efficacy and safety.

This compound, with its chiral piperidine scaffold, is a versatile intermediate used in the synthesis of complex therapeutic agents, particularly those targeting neurological disorders.[1] Its structure, featuring a secondary amine, a chiral center, and a primary amide, suggests a nuanced physicochemical profile. This guide serves to elucidate that profile, providing both predictive insights and the experimental means for its definitive characterization.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively documented, we can infer its likely properties based on its functional groups and data from related analogs like piperidine-3-carboxylic acid and other piperidine derivatives.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value / Characteristic | Rationale & Implications for Drug Development |

| Molecular Formula | C₆H₁₂N₂O[1] | Provides the basis for molecular weight calculation. |

| Molecular Weight | 128.17 g/mol [1] | A low molecular weight is generally favorable for good absorption characteristics (Lipinski's Rule of Five). |

| Appearance | White to off-white crystalline solid.[2] | The solid-state form is a key determinant of solubility and dissolution rate. |

| pKa | Basic pKa (piperidine N-H) ~11 | The secondary amine is strongly basic, meaning the compound will be predominantly protonated and positively charged at physiological pH. This has major implications for solubility and interaction with biological membranes. |

| logP | Predicted: Low | The presence of polar amide and amine groups suggests a hydrophilic nature, which would result in a low octanol-water partition coefficient. This indicates good aqueous solubility but may present challenges for membrane permeability. |

| Hydrogen Bond Donors | 2 (Amine N-H, Amide N-H₂) | Influences solubility in protic solvents and potential for interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (Amine N, Amide O) | Contributes to aqueous solubility. |

Solubility Profile: A Predictive Analysis and Experimental Protocol

Solubility is a critical determinant of a drug's absorption and bioavailability. For this compound, we anticipate a favorable aqueous solubility profile due to its polar functional groups, with significant modulation by pH.

Expected Solubility Behavior

-

Aqueous Solubility: Commercial suppliers indicate that piperidine-3-carboxamide is soluble in water.[2] The presence of the basic piperidine nitrogen and the polar carboxamide group supports this. At physiological pH (~7.4), the piperidine nitrogen (pKa ~11) will be protonated, forming a cationic species that is expected to be highly water-soluble.

-

pH-Dependent Solubility: The solubility of this compound will be highly dependent on pH. In acidic to neutral solutions, its solubility is expected to be high due to the formation of the soluble piperidinium cation. In highly basic conditions (pH > 11), the free base will predominate, which may exhibit lower aqueous solubility.

-

Organic Solvent Solubility: Good solubility is expected in polar protic solvents like ethanol and methanol, which can engage in hydrogen bonding.[2][3] Solubility is also likely in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO).[4]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The Shake-Flask method remains the gold standard for determining equilibrium solubility, providing the most reliable data for pre-formulation studies.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of clear glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate buffer, water, ethanol, methanol) to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units of mg/mL or mol/L. The pH of the saturated solution should also be measured and reported, especially for aqueous solvents.

Diagram 1: Experimental Workflow for Shake-Flask Solubility Assay

Caption: Workflow for determining equilibrium solubility.

Stability Profile: Forced Degradation and Pathway Analysis

Stability testing is essential to identify potential degradation pathways, determine intrinsic stability, and establish appropriate storage conditions and shelf-life. Forced degradation studies intentionally expose the drug substance to harsh conditions to accelerate decomposition.

Predicted Stability and Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Hydrolysis: The primary amide functionality is susceptible to hydrolysis, especially under strong acidic or basic conditions, which would yield the corresponding carboxylic acid ((S)-piperidine-3-carboxylic acid) and ammonia. Studies on other piperidine carboxamide derivatives have shown amide hydrolysis to be a major degradation route.[5]

-

Oxidation: The secondary amine in the piperidine ring is a potential site for oxidation. Exposure to oxidizing agents could lead to the formation of N-oxides or other oxidative degradation products.

-

Thermal Degradation: While generally expected to be stable at ambient temperatures, high heat could induce decomposition.

-

Photostability: The molecule lacks a significant chromophore, suggesting it may have good photostability. However, this must be confirmed experimentally as per ICH Q1B guidelines.

Experimental Protocol: Forced Degradation Studies

Objective: To identify the likely degradation products of this compound and to develop a stability-indicating analytical method.

Methodology:

A stability-indicating HPLC method must first be developed. This method must be capable of separating the intact drug from all potential degradation products.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a set period.

-

Basic Hydrolysis: Add 0.1 M NaOH and maintain at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

-

Thermal Degradation: Store the solution and solid drug substance at an elevated temperature (e.g., 70°C).

-

Photolytic Degradation: Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, withdraw samples. Neutralize the acid- and base-stressed samples before analysis. Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.

-

Data Evaluation:

-

Peak Purity: Assess the peak purity of the parent drug peak in all stressed samples using a photodiode array (PDA) detector to ensure no co-eluting degradants.

-

Mass Balance: Calculate the mass balance to ensure that the decrease in the parent drug concentration is accounted for by the formation of degradation products.

-

Degradant Identification: If significant degradation is observed, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the structure of the degradation products.

-

Diagram 2: Forced Degradation Study Workflow

Caption: Workflow for conducting forced degradation studies.

Conclusion and Recommendations

This compound is a promising building block in medicinal chemistry. Based on its chemical structure, it is predicted to have favorable aqueous solubility, particularly in acidic to neutral conditions, and its primary stability liability is likely to be the hydrolysis of the amide bond.

It is imperative for any research program utilizing this compound to move beyond theoretical predictions. The experimental protocols detailed in this guide for solubility (Shake-Flask method) and stability (Forced Degradation) represent the industry-standard approach to generating the robust, empirical data required for informed decision-making in drug development. Executing these studies early will de-risk downstream activities, enabling the rational design of formulation strategies and the establishment of appropriate handling and storage procedures, thereby accelerating the path to clinical development.

References

-

Solubility of Things. (n.d.). Piperidine-3-carboxylic acid. Retrieved from [Link]

- Mishra, R., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Saudi Pharmaceutical Journal, 24(5), 584-592.

-

TradeIndia. (n.d.). Affordable Price, High-Purity Piperidine-3-Carboxamide, Pharmaceutical Grade, Mumbai. Retrieved from [Link]

- Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), P113-127.E10.

- Rajput, S. J., & Trivedi, P. D. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Research Journal of Pharmacy and Technology, 13(9), 4165-4171.

-

ChemBK. (n.d.). 3-Piperidinecarboxylic acid. Retrieved from [Link]

- Pharmacognosy Research. (2022). A Novel Stability Indicating Method for Determination of Major Alkaloid in Black Pepper by RP-HPLC in Different Pharmaceutical Dosage Forms. Pharmacognosy Research, 14(2), 166-171.

- MDPI. (2022). First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. Molecules, 27(15), 4998.

- National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound hydrochloride. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed Central.

- International Journal of Pharmaceutical Sciences and Research. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. International Journal of Pharmaceutical Sciences and Research, 8(8), 3369-3377.

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 4-Acetamidonicotinamide.

- National Center for Biotechnology Information. (n.d.). (2S,3S)-N,2-dimethyl-1-(methylsulfonyl)piperidine-3-carboxamide. PubChem.

-

Cheméo. (n.d.). Niacinamide (CAS 98-92-0). Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. PubMed Central.

- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO)

- National Center for Biotechnology Inform

Sources

- 1. Buy this compound | 88495-55-0 [smolecule.com]

- 2. Affordable Price, High-Purity Piperidine-3-Carboxamide, Pharmaceutical Grade, Mumbai [forecastchemicals.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (S)-piperidine-3-carboxamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal structural confirmation and quality assessment of (S)-piperidine-3-carboxamide (CAS No: 75093-45-3). As a chiral piperidine derivative, this compound serves as a critical building block in medicinal chemistry and drug development.[1] Accurate and comprehensive characterization is paramount for its application in synthesis and biological screening. This document details the theoretical principles, standardized experimental protocols, and expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The content is structured to provide researchers, scientists, and drug development professionals with a practical and authoritative reference.

Introduction: The Role of this compound in Research

This compound, with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol , is a heterocyclic compound featuring a piperidine ring with a carboxamide functional group at the 3-position.[1] Its specific stereochemistry is often crucial for its biological activity and its interactions with biological targets.[1] Derivatives have been explored for various therapeutic applications, including cancer therapy.[1][2]

Given its significance, verifying the structural integrity, stereochemistry, and purity of this compound is a non-negotiable prerequisite for its use in any research or development pipeline. Spectroscopic techniques are the cornerstone of this verification process, each providing a unique piece of the structural puzzle. This guide synthesizes data from these key methods—NMR for the carbon-hydrogen framework, IR for functional group identification, and MS for molecular weight confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic compounds in solution.[3] It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, which absorb radiofrequency energy when placed in a strong magnetic field.[3][4] The precise frequency absorbed (chemical shift) provides detailed information about the electronic environment of each nucleus, while spin-spin coupling reveals connectivity between adjacent atoms.[5]

Causality in Experimental Protocol: NMR

The choice of a deuterated solvent is the first critical step. Methanol-d₄ (MeOD) is often selected for its ability to dissolve polar compounds like this compound and for its exchangeable deuterium atom, which can help identify labile protons (e.g., N-H and O-H). A high-field spectrometer (e.g., 400 MHz or higher) is employed to achieve better signal dispersion, which is crucial for resolving the complex, overlapping multiplets expected from the piperidine ring protons.

Standard Operating Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or Chloroform-d).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[6]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A higher number of scans is typically required due to the lower natural abundance of ¹³C.

Experimental Workflow: NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Data and Interpretation

While a publicly available, fully assigned spectrum for the (S)-isomer was not located, data from closely related piperidine-3-carboxamide derivatives provide a strong basis for expected chemical shifts.[7][8] The following tables represent predicted data based on typical values for such structures.

Table 1: Predicted ¹H NMR Data for this compound (in MeOD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H2, H6 | 2.8 - 3.2 | m | Protons adjacent to ring NH |

| H3 | 2.4 - 2.6 | m | Methine proton at chiral center |

| H4, H5 | 1.5 - 1.9 | m | Methylene protons on ring |

| NH (ring) | Solvent Exchanged | - | Piperidine amine proton |

| NH₂ (amide) | Solvent Exchanged | - | Carboxamide protons |

Table 2: Predicted ¹³C NMR Data for this compound (in MeOD)

| Position | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C=O | ~175 | Amide Carbonyl |

| C2, C6 | ~46 | Carbons adjacent to ring NH |

| C3 | ~43 | Chiral methine carbon |

| C4, C5 | ~25 - 28 | Methylene carbons |

-

¹H NMR Rationale: The protons on C2 and C6, being adjacent to the nitrogen atom, are expected to be the most downfield of the ring protons. The methine proton at C3 is deshielded by the adjacent amide group. The remaining methylene protons at C4 and C5 would appear as complex, overlapping multiplets in the aliphatic region.

-

¹³C NMR Rationale: The amide carbonyl carbon is characteristically found far downfield (~175 ppm). The carbons adjacent to the nitrogen (C2, C6) appear around 45-50 ppm. The chiral center (C3) and the remaining ring carbons (C4, C5) are found further upfield.[9][10]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (e.g., stretching and bending). Specific bonds absorb at characteristic frequencies, providing a molecular "fingerprint."

Causality in Experimental Protocol: IR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for modern FTIR spectroscopy.[11][12] Its primary advantage is the lack of sample preparation; a small amount of the solid or liquid sample is simply placed onto the ATR crystal (commonly diamond or zinc selenide).[13][14] This ensures excellent contact and produces high-quality, reproducible spectra with minimal effort, making it a trustworthy and efficient method.[13]

Standard Operating Protocol: ATR-FTIR Data Acquisition

-

Background Scan: With the ATR crystal clean, perform a background measurement to capture the spectrum of the ambient environment (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of solid this compound onto the crystal surface. Apply pressure using the built-in clamp to ensure firm contact.[11]

-

Sample Scan: Acquire the sample spectrum. The instrument software automatically subtracts the background spectrum to yield the spectrum of the compound.

-

Cleaning: Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Experimental Workflow: ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Data and Interpretation

The IR spectrum of piperidine-3-carboxamide (nipecotamide) is available from the NIST database and provides an excellent reference.[15]

Table 3: Key IR Absorption Bands for piperidine-3-carboxamide

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

|---|---|---|---|

| 3400 - 3200 | Strong, Broad | N-H Stretch | Amine (N-H) and Amide (N-H₂) |

| 2950 - 2850 | Strong | C-H Stretch | Aliphatic C-H (piperidine ring) |

| ~1650 | Strong | C=O Stretch | Amide I band (Carbonyl) |

| ~1600 | Medium | N-H Bend | Amide II band / Primary Amine |

| 1300 - 1000 | Medium | C-N Stretch | Amine / Amide C-N |

-

Interpretation: The most prominent features are the strong, broad absorption in the 3400-3200 cm⁻¹ region, characteristic of N-H stretching from both the secondary amine in the ring and the primary amide.[16] The very strong peak around 1650 cm⁻¹ is the classic "Amide I" band, confirming the presence of the C=O group. The absorptions for aliphatic C-H stretching below 3000 cm⁻¹ confirm the saturated nature of the piperidine ring.

Mass Spectrometry (MS)

Causality in Experimental Protocol: MS

ESI is chosen because it gently transfers ions from solution into the gas phase, making it perfect for analyzing polar, non-volatile compounds like this compound without causing thermal decomposition.[20][21] The analysis is typically performed in positive ion mode because the nitrogen atoms in the molecule are basic and readily accept a proton to form a cation.

Standard Operating Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to facilitate protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da), scanning for positive ions.

Experimental Workflow: ESI-MS Analysis

Caption: Workflow for ESI-Mass Spectrometry analysis.

Data and Interpretation

The molecular formula of this compound is C₆H₁₂N₂O.

-

Monoisotopic Mass Calculation: 128.0950 g/mol

-

Expected [M+H]⁺ Ion: 128.0950 + 1.0078 (mass of H⁺) = 129.1028 m/z

Table 4: Predicted ESI-MS Data

| m/z | Ion Assignment | Confirmation |

|---|

| 129.10 | [M+H]⁺ | Confirms the molecular weight of the compound. |

-

Interpretation: The primary goal of the ESI-MS experiment is to observe the protonated molecular ion. The detection of a strong signal at m/z 129.10 would provide definitive confirmation of the compound's molecular weight, corroborating the structural information derived from NMR and IR.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

-

MS confirms the elemental composition (C₆H₁₂N₂O) by providing the molecular weight.

-

IR confirms the presence of key functional groups: the amide (C=O and N-H stretches) and the saturated piperidine ring (aliphatic C-H and secondary amine N-H stretches).

-

NMR provides the complete structural map, showing the connectivity of all carbon and hydrogen atoms, and would be the sole technique among the three capable of distinguishing between the 3-carboxamide and other isomers (e.g., 2- or 4-carboxamide).

Together, these three analytical methods provide a comprehensive and self-validating dataset that unequivocally confirms the identity, functional group composition, and molecular weight of this compound, ensuring its suitability for high-level research applications.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Clinical Biochemistry. (2007). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Institutes of Health. Retrieved from [Link]

-

Gaurav, K. (2015). Structural elucidation by NMR(1HNMR). SlideShare. Retrieved from [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Waters Corporation. (2018). Fundamentals of Mass Spectrometry (MS) (1 of 7) - Electrospray Ionisation. YouTube. Retrieved from [Link]

-

Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Sample Measurements. Retrieved from [Link]

-

UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]

-

PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Nipecotamide - the NIST WebBook. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

-

Science.gov. (n.d.). infrared atr-ftir spectrometry: Topics. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine - the NIST WebBook. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Retrieved from [Link]

-

MiMeDB. (n.d.). Showing metabocard for (S)-piperazine-2-carboxamide (MMDBc0055076). Retrieved from [Link]

Sources

- 1. Buy this compound | 88495-55-0 [smolecule.com]

- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 11. agilent.com [agilent.com]

- 12. science.gov [science.gov]

- 13. youtube.com [youtube.com]

- 14. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 15. Nipecotamide [webbook.nist.gov]

- 16. eng.uc.edu [eng.uc.edu]

- 17. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 19. m.youtube.com [m.youtube.com]

- 20. application.wiley-vch.de [application.wiley-vch.de]

- 21. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

The Diverse Biological Landscape of Piperidine Carboxamides: A Technical Guide for Drug Discovery

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, serves as the foundation for a vast array of therapeutic agents.[1][2] When functionalized with a carboxamide group, this privileged structure gives rise to the piperidine carboxamides, a chemical class exhibiting a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive review of the literature, offering researchers, scientists, and drug development professionals a detailed exploration of the synthesis, mechanisms of action, and therapeutic potential of these versatile compounds. We will delve into their roles as potent enzyme inhibitors, nuanced receptor modulators, and promising antimicrobial and anticancer agents, supported by experimental data and protocols.

I. Piperidine Carboxamides as Enzyme Inhibitors: Precision Targeting of Disease Pathways

The ability of piperidine carboxamides to selectively inhibit key enzymes has positioned them as valuable tools in the development of novel therapeutics for a range of diseases, from neurodegenerative disorders to cancer.

A. Targeting the Endocannabinoid System: FAAH and MAGL Inhibition

The endocannabinoid system, a crucial regulator of pain, mood, and memory, is modulated by the enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). Piperidine carboxamides have emerged as potent inhibitors of these enzymes, offering therapeutic potential for various neurological and inflammatory conditions.[3][4]

A notable study revealed that piperazine and piperidine carboxamides can function as potent and selective MAGL/FAAH inhibitors or as dual inhibitors at nanomolar concentrations.[3] The structure-activity relationship (SAR) of these compounds is sensitive to the leaving groups, with MAGL inhibitors favoring a conjugate acid pKa of 8-10, while FAAH tolerates a more diverse range.[3][4]

Experimental Protocol: In Vitro FAAH and MAGL Inhibition Assay

This protocol outlines a typical procedure for evaluating the inhibitory activity of piperidine carboxamides against FAAH and MAGL.

-

Enzyme and Substrate Preparation:

-

Recombinant human FAAH or MAGL is used as the enzyme source.

-

A fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA) for FAAH or 4-nitrophenyl acetate (4-NPA) for MAGL, is prepared in a suitable buffer (e.g., Tris-HCl).

-

-

Compound Incubation:

-

Test compounds (piperidine carboxamides) are serially diluted to various concentrations.

-

The compounds are pre-incubated with the enzyme in an assay buffer for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

-

-

Initiation of Reaction and Signal Detection:

-

The substrate is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.

-

The fluorescence or absorbance of the product is measured using a plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each compound concentration relative to a control (enzyme and substrate without inhibitor).

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

-

Data Presentation: Inhibitory Activity of Piperidine Carboxamides against FAAH and MAGL

| Compound | Target Enzyme | IC50 (nM) | Reference |

| Compound X | FAAH | 11 | [4] |

| Compound Y | MAGL | 3.33 | [4] |

| Compound Z (dual) | FAAH | 31 | [4] |

| Compound Z (dual) | MAGL | 29 | [4] |

B. Anticancer Applications: Targeting Kinases and Proteasomes

Piperidine carboxamides have demonstrated significant potential in oncology by targeting key enzymes involved in cancer cell proliferation, survival, and metastasis.

1. Anaplastic Lymphoma Kinase (ALK) Inhibition:

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of various cancers.[5] A piperidine carboxamide was identified as a novel ALK inhibitor with an IC50 of 0.174 μM.[6] X-ray crystallography revealed an unusual DFG-shifted conformation upon binding, providing access to an extended hydrophobic pocket and guiding further structure-based drug design.[6]

2. Proteasome Inhibition in Malaria:

The proteasome is a critical enzyme complex for protein degradation and is a validated target in cancer therapy. Recent research has extended its therapeutic relevance to infectious diseases. A piperidine carboxamide, SW042, was identified with potent antimalarial activity.[7] Genetic and biochemical studies confirmed that this compound targets the β5 active site of the Plasmodium falciparum proteasome.[7] Cryo-electron microscopy revealed a unique binding site, distinct from the catalytic threonine, which underpins its species selectivity.[7]

Experimental Workflow: Target Identification and Validation of Proteasome Inhibitors

Caption: Workflow for identifying and validating the molecular target of antimalarial piperidine carboxamides.

C. Other Notable Enzyme Targets

The inhibitory activity of piperidine carboxamides extends to a variety of other enzymes with therapeutic relevance:

-

Cathepsin K: Piperidine-3-carboxamide derivatives have been developed as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption, making them potential treatments for osteoporosis.[8]

-

Calpain: Piperidine carboxamides have been evaluated as µ-calpain inhibitors, with some compounds showing potent inhibition and selectivity over cathepsin B.[9] These inhibitors also demonstrated anticonvulsive properties in animal models.[9]

-

Secretory Glutaminyl Cyclase (sQC): A piperidine-4-carboxamide was identified as a novel inhibitor of sQC, an enzyme implicated in the formation of neurotoxic amyloid-beta variants in Alzheimer's disease.[10]

II. Modulating Ion Channels and Receptors: A Nuanced Approach to Cellular Signaling

Piperidine carboxamides can also exert their biological effects by modulating the activity of ion channels and G-protein coupled receptors (GPCRs), offering opportunities for therapeutic intervention in pain, inflammation, and other conditions.

A. TRP Channel Modulation: Targeting Pain and Inflammation

Transient Receptor Potential (TRP) channels are a family of ion channels that play a critical role in sensory perception, including pain and temperature.

-

TRPA1 Agonism: A class of piperidine carboxamides (PIPCs) has been identified as potent, noncovalent agonists of human TRPA1, an irritant sensor involved in pain and itch.[11][12] Structure-activity relationship studies revealed that the chirality of the piperidine ring is crucial for potency.[11]

-

TRPV1 Antagonism: In contrast, other series of piperidine carboxamides have been developed as potent antagonists of TRPV1, another key pain receptor.[13][14]

Data Presentation: Activity of Piperidine Carboxamides on TRP Channels

| Compound | Target | Activity | EC50/IC50 | Reference |

| PIPC1 | hTRPA1 | Agonist | 6.5 nM (EC50) | [11] |

| Benzoxazinone Amide | hTRPV1 | Antagonist | 65 nM (binding assay) | [14] |

B. P2Y14 Receptor Antagonism

The P2Y14 receptor is a GPCR involved in inflammatory and immune responses. Structure-activity relationship studies of piperidine-containing antagonists have been conducted to improve their drug-like properties by removing the zwitterionic character.[15]

III. Combating Pathogens: Antimicrobial Activity of Piperidine Carboxamides

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperidine carboxamides have shown promise in this area, with activity against both bacteria and fungi.

A series of novel sulfonyl piperidine carboxamide derivatives demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria, as well as fungi.[16][17] Another study reported the synthesis and antimicrobial evaluation of piperidine derivatives, highlighting their potential as antibacterial agents.[18] More recently, piperidine-4-carboxamides have been identified as targeting DNA gyrase in Mycobacterium abscessus, a challenging opportunistic pathogen.[19]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Compound Dilution: The piperidine carboxamide derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Anticancer Activity: Inducing Senescence and Apoptosis

Beyond enzyme inhibition, piperidine carboxamides exhibit anticancer activity through various mechanisms, including the induction of senescence and apoptosis.

N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells, leading to a halt in proliferation.[20][21] One potent compound demonstrated an IC50 of 0.03 µM in A375 melanoma cells.[20] The anticancer properties of piperidine and its derivatives, including carboxamides, can also involve the activation of signaling pathways like NF-κB and PI3K/Akt, leading to caspase-dependent apoptosis.[22] Furthermore, highly functionalized piperidines have shown promising anticancer activity against a range of cancer cell lines, with some compounds being considerably more toxic to cancer cells than to normal cells.[23][24]

Signaling Pathway: Induction of Senescence and Apoptosis by Piperidine Carboxamides

Caption: Proposed signaling pathways for the anticancer activity of piperidine carboxamides.

V. Synthesis of Piperidine Carboxamides: Key Methodologies

The diverse biological activities of piperidine carboxamides are accessed through various synthetic strategies. A common and crucial step is the formation of the amide bond.

General Protocol: Amide Coupling for the Synthesis of Piperidine Carboxamides

-

Activation of Carboxylic Acid: A piperidine carboxylic acid is activated using a coupling reagent (e.g., HATU, HBTU). Care must be taken to minimize side reactions like racemization, especially with chiral starting materials.[25]

-

Amine Addition: The desired amine is added to the activated carboxylic acid.

-

Reaction Monitoring and Work-up: The reaction is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude product.

-

Purification: The crude piperidine carboxamide is purified using methods like column chromatography.

It is important to be aware of potential side reactions during synthesis, including diketopiperazine formation and the formation of guanidinium byproducts when using certain coupling reagents.[25]